molecular formula C18H11F3N2O3S2 B5161538 (5E)-5-[(2-methyl-5-nitrophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

(5E)-5-[(2-methyl-5-nitrophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Cat. No.: B5161538
M. Wt: 424.4 g/mol
InChI Key: CKBBSJMHZUAFHI-OVCLIPMQSA-N
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Description

“(5E)-5-[(2-methyl-5-nitrophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one” is a synthetic organic compound that belongs to the thiazolidinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidinones typically involves the cyclization of thiosemicarbazones with α-haloketones or α-haloesters. For the specific compound , the synthesis might involve the following steps:

    Formation of Thiosemicarbazone: Reacting 2-methyl-5-nitrobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst.

    Cyclization: The thiosemicarbazone is then cyclized with 3-(trifluoromethyl)benzoyl chloride under basic conditions to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of such compounds would typically involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Thiazolidinones can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amine groups.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

Thiazolidinones are studied for their ability to act as ligands in coordination chemistry and their potential as catalysts in organic reactions.

Biology

These compounds exhibit a range of biological activities, including antimicrobial, antifungal, and antiviral properties. They are also investigated for their potential as enzyme inhibitors.

Medicine

Thiazolidinones are explored for their potential therapeutic applications, including anti-inflammatory, anticancer, and antidiabetic activities.

Industry

In the industrial sector, thiazolidinones can be used as intermediates in the synthesis of more complex molecules and as additives in materials science.

Mechanism of Action

The mechanism of action of thiazolidinones often involves interaction with specific molecular targets, such as enzymes or receptors. For example, they may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazoles: Exhibit a range of biological activities.

    Oxazolidinones: Known for their antibacterial properties.

Uniqueness

The unique combination of functional groups in “(5E)-5-[(2-methyl-5-nitrophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one” may confer distinct biological activities and chemical reactivity compared to other thiazolidinones.

Properties

IUPAC Name

(5E)-5-[(2-methyl-5-nitrophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N2O3S2/c1-10-5-6-14(23(25)26)7-11(10)8-15-16(24)22(17(27)28-15)13-4-2-3-12(9-13)18(19,20)21/h2-9H,1H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBBSJMHZUAFHI-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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